![molecular formula C13H17FN2O3S B4394258 N-(4-fluorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4394258.png)
N-(4-fluorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “N-(4-fluorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide” involves the use of fluorosulfonyl radicals. These radicals have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science. Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Molecular Structure Analysis
The molecular structure of compounds similar to “N-(4-fluorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide” has been analyzed. For instance, the dihedral angle between the amide group and the fluorinated benzene ring is 87.30 (5)° and the N—C—C—S torsion angle defining the orientation of the methylsulfonyl substituent relative to the amide group is 106.91 (11)° .Chemical Reactions Analysis
The chemical reactions involving compounds similar to “N-(4-fluorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide” often involve the use of fluorosulfonyl radicals. These radicals participate in the synthesis of diverse functionalized sulfonyl fluorides .Scientific Research Applications
Crystallography and Structural Analysis
The compound has been studied for its crystal structure, which is crucial in understanding its physical and chemical properties . The dihedral angle between the amide group and the fluorinated benzene ring, as well as the torsion angle defining the orientation of the methylsulfonyl substituent, are significant for predicting the compound’s reactivity and interaction with other molecules. This information is valuable in materials science and engineering, where the compound could be used in designing new materials with specific properties.
Herbicide Development
Research indicates that N-(4-fluorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide is related to the herbicide flufenacet . Understanding its synthesis and structure can lead to the development of new herbicides that are more efficient and environmentally friendly. This application is particularly relevant in agricultural chemistry, where the demand for effective weed control methods is always high.
Pharmaceutical Research
In pharmacology, the compound’s structural features may be explored for the development of new drugs . The presence of the fluorophenyl group, in particular, is noteworthy since fluorine atoms are often included in pharmaceuticals to enhance their biological activity and metabolic stability.
Analytical Chemistry
The compound could be used as a standard or reagent in analytical chemistry due to its distinct chemical structure . Its clear and well-defined peaks in spectroscopic analysis make it a good candidate for use in calibrating instruments or as a reference material in various chemical analyses.
Environmental Chemistry
Given its relation to herbicides, N-(4-fluorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide could be studied for its environmental impact, particularly in soil and water systems . Research in this field could lead to better understanding and mitigation of the ecological effects of similar compounds.
Biochemistry Research
In biochemistry, the compound’s interaction with biological molecules could be of interest. For example, studying how it binds to proteins or enzymes could reveal new insights into biochemical pathways or lead to the discovery of new targets for drug development .
properties
IUPAC Name |
N-(4-fluorophenyl)-1-methylsulfonylpiperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O3S/c1-20(18,19)16-8-2-3-10(9-16)13(17)15-12-6-4-11(14)5-7-12/h4-7,10H,2-3,8-9H2,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYUXEJSXBBDNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47204864 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-fluorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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